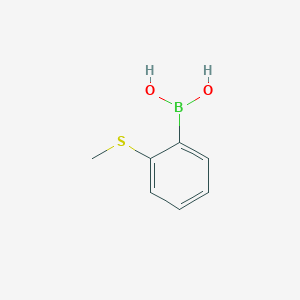

2-(Methylthio)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBWTYBCNFKURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378542 | |

| Record name | 2-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-42-6 | |

| Record name | 2-Methylsulfanylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)phenylboronic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)phenylboronic acid, with the CAS Number 168618-42-6, is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its unique structural feature, a methylthio group ortho to the boronic acid moiety, imparts specific reactivity and properties that make it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on providing practical information for researchers and professionals in drug discovery and development. The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 168618-42-6 | |

| Molecular Formula | C₇H₉BO₂S | |

| Molecular Weight | 168.02 g/mol | |

| Melting Point | 77-83 °C (lit.) | |

| Appearance | White to light yellow crystalline powder | |

| Purity | ≥95% |

Synthesis of this compound

The synthesis of this compound can be achieved through the lithiation of a suitable precursor followed by quenching with a trialkyl borate. A common and effective starting material is 2-bromothioanisole. The general synthetic approach is outlined below.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, 2-(methoxymethoxy)phenylboronic acid.[2] This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen).

Materials:

-

2-Bromothioanisole

-

tert-Butyllithium (t-BuLi) in pentane (e.g., 1.7 M solution)

-

Trimethyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Pentane, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Acetic acid or dilute hydrochloric acid

-

Dichloromethane

-

Water, deionized

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Lithiation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve 2-bromothioanisole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of tert-butyllithium in pentane (2.0 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add trimethyl borate (1.5 eq) as a neat liquid dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional hour.

-

Workup and Isolation: Allow the reaction mixture to warm to room temperature and stir for another hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Concentrate the mixture under reduced pressure to remove the organic solvents. Adjust the pH of the aqueous residue to approximately 3 with acetic acid or dilute HCl. Extract the product with dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by washing with hexane to afford this compound as a colorless powder. A typical yield for this type of reaction is around 70%.[2]

Spectroscopic Data

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| δ (ppm) | δ (ppm) |

| ~7.8-7.9 (dd, 1H, Ar-H) | ~145 (Ar-C) |

| ~7.4-7.5 (m, 1H, Ar-H) | ~135 (Ar-C) |

| ~7.2-7.3 (m, 2H, Ar-H) | ~130 (Ar-C) |

| ~4.5-6.0 (br s, 2H, B(OH)₂) | ~128 (Ar-C) |

| ~2.5 (s, 3H, S-CH₃) | ~125 (Ar-C) |

| ~15 (S-CH₃) |

Note: The chemical shifts are estimates based on related structures and may vary. The signal for the carbon atom attached to boron is often broad or not observed in ¹³C NMR spectra.

Solubility and Stability

Solubility

Phenylboronic acids generally exhibit good solubility in polar organic solvents and are sparingly soluble in nonpolar hydrocarbons.[3][4] The solubility of this compound is expected to follow this trend.

| Solvent | Qualitative Solubility |

| Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetone | Soluble |

| Chloroform | Moderately Soluble |

| Methylcyclohexane | Poorly Soluble |

| Water | Sparingly Soluble |

Note: The presence of the methylthio group may slightly alter the solubility profile compared to unsubstituted phenylboronic acid.

Stability and Storage

This compound should be stored in a cool, dry place away from moisture. Boronic acids have a tendency to undergo dehydration to form boroxines (trimeric anhydrides), especially upon heating.[3] It is recommended to store the compound at 2-8 °C.[5]

Applications in Drug Discovery and Materials Science

The primary application of this compound is as a versatile building block in organic synthesis, particularly in the construction of biaryl and substituted aromatic compounds through Suzuki-Miyaura cross-coupling reactions.[1][6]

Suzuki-Miyaura Coupling

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Drug Development

The biaryl motif is a common structural feature in many approved drugs and drug candidates. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting central nervous system disorders.[6] The introduction of the methylthio group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. Phenylboronic acid-containing polymers have also been explored for biomedical applications such as drug delivery and tissue engineering.[7]

Materials Science

In materials science, this compound is utilized in the development of organic electronic materials. The ability to form carbon-carbon bonds through cross-coupling reactions allows for the synthesis of conjugated polymers and small molecules with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Phenylboronic acid-functionalized materials are also used in the development of sensors and stimuli-responsive systems.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. thno.org [thno.org]

- 6. This compound [myskinrecipes.com]

- 7. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Methylthio)phenylboronic acid (CAS: 168618-42-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)phenylboronic acid, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, provides a robust synthesis protocol, and explores its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A detailed experimental protocol for a typical Suzuki-Miyaura coupling reaction is presented, along with a discussion of the biological potential of the resulting biaryl compounds. Spectroscopic data and safety information are also included to provide a complete resource for laboratory use.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 168618-42-6 | [1] |

| Molecular Formula | C₇H₉BO₂S | [2] |

| Molecular Weight | 168.02 g/mol | [2] |

| Melting Point | 77-83 °C | |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥95% | |

| InChI Key | QXBWTYBCNFKURT-UHFFFAOYSA-N | [2] |

| SMILES | CSc1ccccc1B(O)O |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the lithiation of 2-bromothioanisole followed by reaction with a borate ester.

Experimental Protocol

Materials:

-

2-Bromothioanisole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Triisopropyl borate

-

6 M Hydrochloric acid (HCl)

-

Ether

-

2 M Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-bromothioanisole in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (in hexane) to the cooled solution while maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 6 M HCl.

-

Extract the aqueous layer with ether.

-

Wash the combined organic layers with 2 M NaOH solution.

-

Acidify the aqueous layer with 6 M HCl and extract with ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key building block in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide, offering a powerful tool for constructing complex organic molecules, including pharmaceutical intermediates and biologically active compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

In a reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Biological Relevance of Synthesized Biaryls

Biaryl scaffolds are prevalent in a wide range of biologically active molecules and approved drugs.[3][4] The synthesis of novel biaryl compounds using this compound provides a pathway to new chemical entities with potential therapeutic applications. For instance, many top-selling drugs for regulating blood pressure contain biaryl structures.[3] The introduction of the methylthio group can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Further screening of biaryls synthesized from this precursor could lead to the discovery of new drug candidates for various diseases.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.38-7.28 (m, 4H, Ar-H), 5.11 (s, 2H, B(OH)₂), 2.10 (s, 3H, S-CH₃). (Note: Specific peak assignments can vary based on solvent and instrument.)

-

¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 168.3, 157.5, 142.7, 136.6, 128.6, 128.0, 127.2, 115.5, 23.3 (S-CH₃). The carbon attached to boron is often not observed or is very broad.[1]

Infrared (IR) Spectroscopy

The IR spectrum of boronic acids typically shows a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a B-O stretching band around 1350 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak would be at m/z 168.02.

Safety and Handling

This compound is an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl moieties through the Suzuki-Miyaura cross-coupling reaction. Its utility in the synthesis of complex molecules makes it an important tool for researchers in medicinal chemistry and drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a laboratory setting.

References

An In-depth Technical Guide to 2-(Methylthio)phenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylthio)phenylboronic acid, a versatile building block in modern organic synthesis with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental protocol for its cornerstone application in Suzuki-Miyaura cross-coupling, and illustrates its role in the synthesis of complex organic molecules.

Core Properties of this compound

This compound is a white to light yellow crystalline powder valued for its utility as a synthetic intermediate.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 168.02 g/mol | [1][2][3] |

| Chemical Formula | C₇H₉BO₂S | [1][2] |

| CAS Number | 168618-42-6 | [1][3] |

| Melting Point | 77-83 °C | [3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Synonyms | 2-(Methylthio)benzeneboronic acid, 2-Methylsulfanylphenylboronic acid | [1][3] |

Synthetic Utility: A Cornerstone of Cross-Coupling Chemistry

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] The presence of the methylthio group can influence the electronic properties and reactivity of the molecule, offering unique advantages in the synthesis of complex molecular architectures.[1][6]

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on general procedures found in the literature and may require optimization for specific substrates.[7]

Reaction: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Role in Drug Discovery and Development

Boronic acids and their derivatives are increasingly recognized for their potential in medicinal chemistry.[5][8] The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.[8][9] The proteasome inhibitor Bortezomib is a prominent example of a successful drug containing a boronic acid functional group.[8]

This compound serves as a crucial building block in the synthesis of novel drug candidates.[1][10] Its use in Suzuki-Miyaura coupling allows for the efficient construction of complex molecular scaffolds that can be further elaborated to target a wide range of biological targets, including enzymes and receptors.[8][9]

The following workflow illustrates the role of this compound as a key starting material in a drug discovery pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (contains varying amounts… [cymitquimica.com]

- 3. This compound = 95 168618-42-6 [sigmaaldrich.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. CAS 861931-38-6: B-[4-Fluoro-2-(methylthio)phenyl]boronic … [cymitquimica.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [myskinrecipes.com]

An In-depth Technical Guide to 2-(Methylthio)phenylboronic Acid: Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylthio)phenylboronic acid, a versatile reagent in modern organic synthesis. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for its synthesis and a common application are also provided to facilitate its use in research and development.

Chemical Structure and Nomenclature

This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a methylthio group (-SCH₃) at the ortho position.

IUPAC Name: (2-Methylsulfanylphenyl)boronic acid[1]

Synonyms: 2-(Methylthio)benzeneboronic acid, 2-Methylsulfanylphenylboronic acid[2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₉BO₂S | [3] |

| Molecular Weight | 168.02 g/mol | [2][3] |

| Appearance | White to yellow to orange powder/crystal | [3] |

| Melting Point | 77-83 °C | [2] |

| CAS Number | 168618-42-6 | [2][3] |

| MDL Number | MFCD01318165 | [2] |

| PubChem CID | 74891185 | [1] |

| InChI | 1S/C7H9BO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | [2][3] |

| SMILES | CSc1ccccc1B(O)O | [2][3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol details the synthesis of this compound from 2-bromothioanisole.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Materials:

-

2-Bromothioanisole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is assembled. The glassware should be oven-dried before use.

-

Initial Solution: 2-Bromothioanisole is dissolved in anhydrous THF in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium solution is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The addition is typically carried out over 30 minutes. The reaction mixture is then stirred at this temperature for an additional 1-2 hours to ensure complete lithiation.

-

Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The addition should be slow to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at -78 °C for another hour.

-

Warming: The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of aqueous HCl. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether or ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to obtain a white to off-white solid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. A general protocol for the coupling of an aryl halide with this compound is provided below.

Reaction Scheme:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., aqueous sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))

-

Solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Solvent Addition: Add the solvent system to the flask.

-

Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by several freeze-pump-thaw cycles.

-

Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) under an inert atmosphere and stirred vigorously until the reaction is complete (monitored by TLC or GC/LC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biaryl scaffolds through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern offers opportunities for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers in these fields.

References

An In-depth Technical Guide to the Physical Properties of 2-(Methylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)phenylboronic acid, a key organoboron compound, serves as a versatile building block in modern organic synthesis. Its unique structural features, particularly the presence of both a boronic acid moiety and a methylthio group, make it a valuable reagent in a variety of chemical transformations. This guide provides a comprehensive overview of the physical properties of this compound, offering critical data and methodologies for its effective use in research and development. A primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds for the synthesis of complex molecules, including active pharmaceutical ingredients.[1]

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in chemical reactions. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₉BO₂S | [2][3] |

| Molecular Weight | 168.02 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 77-83 °C (lit.) | [2] |

| Boiling Point | Data not readily available. Phenylboronic acids often decompose at higher temperatures. | |

| Solubility | Qualitative data suggests solubility in polar organic solvents. Phenylboronic acid is reported to be soluble in ether and methanol, and slightly soluble in chloroform and DMSO.[4][5] | |

| pKa | A specific experimental pKa value is not readily available. Phenylboronic acids generally have pKa values in the range of 8-10.[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR Spectrum: A proton nuclear magnetic resonance (¹H NMR) spectrum is available for 2-Methylthiophenylboronic acid.[7]

-

Infrared (IR) Spectrum: An FT-IR spectrum of 2-(Methylthio)benzeneboronic acid has been recorded.[9] The IR spectra of phenylboronic acids are characterized by absorptions corresponding to O-H, C-H, and B-O stretching and bending vibrations.[10][11]

Experimental Protocols

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A general and widely used method for determining the melting point of a crystalline solid like this compound is the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely ground, if necessary. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube. The tube is then inverted and tapped gently to ensure the solid settles at the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Key Applications and Workflows

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a prominent coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of biaryl compounds.[1] A generalized workflow for this reaction is depicted below.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling reaction is as follows:

-

Reaction Setup: To a reaction vessel, the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are added.

-

Solvent Addition: An appropriate solvent system (e.g., a mixture of toluene and water, or dioxane) is added.

-

Degassing: The reaction mixture is degassed by bubbling an inert gas (nitrogen or argon) through the solution for a period of time to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: The mixture is heated to a specified temperature (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then typically diluted with an organic solvent and washed with water or brine. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, most commonly flash column chromatography on silica gel.[12]

This technical guide provides a foundational understanding of the physical properties of this compound for its effective application in a research and development setting. While some specific quantitative data remains elusive in publicly available literature, the provided information and protocols offer a strong basis for its handling and use in synthetic chemistry.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound = 95 168618-42-6 [sigmaaldrich.com]

- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 4. d-nb.info [d-nb.info]

- 5. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 7. 2-Methylthiophenylboronic acid(168618-42-6) 1H NMR [m.chemicalbook.com]

- 8. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. organic-synthesis.com [organic-synthesis.com]

A Technical Guide to the Solubility and Stability of 2-(Methylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 2-(Methylthio)phenylboronic acid is limited. This guide provides a comprehensive overview of the expected properties based on the well-documented behavior of analogous phenylboronic acids. It also includes detailed experimental protocols for researchers to determine these parameters for the specific compound of interest.

Executive Summary

This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding its solubility and stability is critical for optimizing reaction conditions, formulation, and storage. This document summarizes the known characteristics of this compound and provides a framework for its empirical evaluation. Phenylboronic acids, as a class, are known for two primary stability concerns: reversible dehydration to form cyclic boroxine anhydrides and oxidative degradation. Their solubility is highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding.

Physicochemical Properties

A summary of the basic physical and chemical properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 168618-42-6 | [1] |

| Molecular Formula | C₇H₉BO₂S | [1][2] |

| Molecular Weight | 168.02 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 77-83 °C | [1] |

| Water Solubility | Slightly soluble | [4] |

Solubility Profile

General Solubility of Phenylboronic Acids

The solubility of phenylboronic acids is influenced by the solvent's polarity, the nature of the substituents on the phenyl ring, and the compound's propensity to form anhydrides.

| Solvent Class | General Solubility | Rationale |

| Ethers (e.g., THF, Diethyl Ether) | High | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. |

| Ketones (e.g., Acetone) | High | Ketones are polar aprotic solvents that can effectively solvate the boronic acid. |

| Chlorinated Solvents (e.g., Chloroform) | Moderate | Lower polarity compared to ethers and ketones, leading to reduced solubility. |

| Hydrocarbons (e.g., Hexane, Toluene) | Very Low | Non-polar nature makes them poor solvents for the polar boronic acid functional group. |

| Water | Low to Slightly Soluble | The organic phenyl ring limits aqueous solubility, though some solubility is observed due to the polar boronic acid group. |

Experimental Protocol for Solubility Determination (Dynamic Method)

This protocol allows for the experimental determination of solubility by observing the temperature at which a known concentration of the solute completely dissolves.

Materials and Apparatus:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable ramp (precision ±0.1 °C)

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

-

Luminance probe or turbidity sensor (optional, for precision)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired solvent to achieve a known concentration or mole fraction.

-

Add a small magnetic stir bar and seal the vial tightly to prevent evaporation.

-

Measurement: Place the vial in the temperature-controlled bath and begin stirring.

-

Slowly increase the temperature at a controlled rate (e.g., 0.2–0.5 °C/min).

-

Monitor the solution for the disappearance of the last solid particles. The temperature at which the solution becomes completely clear is the solubility temperature for that concentration.

-

Data Analysis: Repeat the measurement for several different concentrations in the same solvent.

-

Plot the solubility (in mole fraction, g/L, or mol/L) as a function of temperature.

Stability Profile

The stability of this compound is primarily influenced by its susceptibility to dehydration and oxidation. Many commercial suppliers note that this product contains varying amounts of its anhydride, highlighting its tendency to dehydrate.[3][5]

Dehydration to Boroxine

Phenylboronic acids exist in equilibrium with their cyclic anhydride, a boroxine. This is a reversible dehydration reaction that can be influenced by the presence of water and the solvent.

-

Logical Relationship for Boroxine Formation

Caption: Equilibrium between this compound and its boroxine anhydride.

This equilibrium means that in solution, a mixture of the acid and its anhydride may be present. In the solid state, the presence of the anhydride can affect the melting point and solubility measurements.

Oxidative Degradation

Boronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species, which can cleave the carbon-boron bond to yield a phenol.[6][7] For this compound, this would result in the formation of 2-(methylthio)phenol.

-

General Oxidative Degradation Pathway

Caption: Oxidation of this compound to its corresponding phenol.

Storage and Handling Recommendations

Based on the known instability of boronic acids, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store refrigerated (2-8 °C). | To slow the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To minimize contact with atmospheric oxygen and moisture, reducing oxidation and hydrolysis/dehydration. |

| Container | Keep container tightly closed in a dry and well-ventilated place. | To prevent moisture ingress which can facilitate boroxine formation.[8] |

| Incompatibilities | Avoid strong oxidizing agents. | To prevent oxidative degradation of the boronic acid.[8] |

Experimental Protocol for a Stability-Indicating Assay

A stability-indicating HPLC method can be developed to monitor the purity of this compound over time and under various stress conditions.

Workflow for Stability Assay Development:

Caption: A typical workflow for developing a stability-indicating HPLC assay.

Procedure Outline:

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential impurities and degradants.

-

Forced Degradation Studies: Subject samples of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, 60°C, UV/Vis light) for a defined period.

-

Analysis: Analyze the stressed samples using the developed HPLC method.

-

Validation: Confirm that the degradation products are well-resolved from the parent peak. Validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.

Conclusion

While specific quantitative data for this compound is scarce, a robust understanding of its solubility and stability can be extrapolated from the behavior of related phenylboronic acids. It is expected to be soluble in moderately polar to polar organic solvents and sparingly soluble in water and non-polar hydrocarbons. The primary stability concerns are dehydration to its boroxine anhydride and oxidative cleavage of the C-B bond. For critical applications, it is strongly recommended that researchers and developers perform the experimental protocols outlined in this guide to determine the precise solubility and stability profiles under their specific conditions of use.

References

- 1. 2-(メチルチオ)フェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2-Methylthiophenylboronic acid | 168618-42-6 [chemicalbook.com]

- 5. This compound (contains varying amounts… [cymitquimica.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Spectroscopic Data for 2-(Methylthio)phenylboronic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylthio)phenylboronic acid, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, would exhibit characteristic signals for the aromatic protons, the methylthio group, and the boronic acid hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group and the electron-donating nature of the methylthio group.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-7.8 | d | 1H | Ar-H |

| ~7.5-7.2 | m | 3H | Ar-H |

| ~5.5-5.0 (broad s) | s | 2H | B(OH)₂ |

| ~2.5 | s | 3H | S-CH₃ |

| Note: The chemical shifts for the boronic acid protons (B(OH)₂) can be broad and may exchange with D₂O. The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and concentration. |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-B |

| ~140 | C-S |

| ~135 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~15 | S-CH₃ |

| Note: The carbon attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation. |

¹¹B NMR (Boron-11 NMR): ¹¹B NMR is a crucial technique for characterizing boron-containing compounds. For this compound, a single, broad resonance is expected.

Table 3: Expected ¹¹B NMR Data for this compound

| Chemical Shift (δ) ppm | Linewidth (Hz) | Assignment |

| ~28-30 | Broad | B(OH)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (B(OH)₂) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (S-CH₃) |

| ~1600, 1470 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~750 | Strong | C-S stretch |

| ~750-700 | Strong | Ortho-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The exact mass is 168.0416 g/mol .

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 150 | [M - H₂O]⁺ |

| 123 | [M - B(OH)₂]⁺ |

| 108 | [C₆H₄S]⁺ |

| 91 | [C₆H₄BOH]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. Due to the potential for boronic acids to form anhydrides (boroxines), which can lead to complex NMR spectra, it is crucial to use anhydrous solvents and handle the sample promptly.[1][2]

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-12 ppm.

-

Temperature: 298 K.

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2 seconds.

-

Spectral width: 0-200 ppm.

-

¹¹B NMR Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a boron-observe probe.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment without proton decoupling.

-

Number of scans: 256 or more.

-

Relaxation delay: 0.1-1 second.

-

Spectral width: +100 to -100 ppm.

-

Reference: BF₃·OEt₂ as an external standard (δ = 0 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [3][4]

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

FTIR Analysis:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.

-

Mass Spectrometry (MS)

LC-MS/MS Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the analysis of boronic acids.[5][6][7]

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to the desired concentration for analysis.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from high aqueous to high organic content over several minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Scan Mode: Full scan mode to identify the molecular ion and major fragments. Product ion scan (MS/MS) of the molecular ion can be used to confirm the fragmentation pattern.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 300-400 °C.

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Caption: Key NMR structural correlations in this compound.

References

- 1. reddit.com [reddit.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. sciex.com [sciex.com]

- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 7. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safety and Handling of 2-(Methylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and key applications of 2-(Methylthio)phenylboronic acid (CAS No. 168618-42-6). The content is intended for professionals in research, scientific, and drug development fields who may be working with this compound.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. It is a key reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 168618-42-6 | |

| Molecular Formula | C₇H₉BO₂S | |

| Molecular Weight | 168.02 g/mol | |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 77-83 °C (lit.) | |

| Synonyms | 2-(Methylthio)benzeneboronic acid, 2-Methylsulfanylphenylboronic acid |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. This section outlines the known hazards, necessary personal protective equipment (PPE), and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.

-

GHS Classification:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Safety glasses with side shields or goggles are required.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. A lab coat or other protective clothing is also recommended.

-

Respiratory Protection: In case of dust formation, a NIOSH-approved respirator for dust should be used.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases such as carbon oxides, sulfur oxides, and boron oxides may be generated.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment as specified in section 2.2. Avoid dust formation. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid creating dust. Clean the affected area thoroughly with soap and water.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

General Synthesis of Phenylboronic Acids (Illustrative)

One of the most common methods for synthesizing phenylboronic acids is through the reaction of a phenylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis.[3]

Workflow for the General Synthesis of Phenylboronic Acids

Caption: General workflow for the synthesis of arylboronic acids.

Purification of Arylboronic Acids

Purification of arylboronic acids can often be achieved by recrystallization from a suitable solvent or by column chromatography. Due to the potential for decomposition on silica gel, specialized techniques may be required.

General Purification Workflow

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(Methylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(methylthio)phenylboronic acid in the Suzuki-Miyaura cross-coupling reaction. This versatile reagent serves as a key building block in the synthesis of various organic molecules, most notably as a precursor to substituted dibenzothiophenes, a scaffold of interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This compound is a valuable partner in these reactions, offering a pathway to introduce a thioether-functionalized phenyl ring. A primary application of this reagent is the synthesis of 2-arylthioanisoles, which can subsequently undergo intramolecular cyclization to form the dibenzothiophene core structure. This two-step sequence provides a powerful strategy for accessing a diverse range of substituted dibenzothiophenes, which are challenging to synthesize through other means.

Key Applications

The primary application of this compound in Suzuki-Miyaura coupling is the synthesis of 2-arylthioanisoles, which serve as key intermediates for the preparation of:

-

Dibenzothiophenes: These sulfur-containing polycyclic aromatic compounds are of significant interest due to their presence in biologically active molecules and their potential applications in organic electronics. The Suzuki-Miyaura coupling provides a convergent and flexible route to substituted biphenyl precursors that can be cyclized to form the dibenzothiophene skeleton.

-

Pharmaceutical Intermediates: The ability to introduce the 2-(methylthio)phenyl moiety into complex molecules is valuable in drug discovery programs, where the sulfur atom can modulate pharmacokinetic and pharmacodynamic properties.

-

Fine Chemicals and Materials: The resulting biaryl structures can be used in the synthesis of ligands, functional polymers, and other advanced materials.

Data Presentation: Reaction Parameters and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Microwave-assisted protocols are highlighted due to their often-superior performance in terms of reaction time and efficiency.

Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |

| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 78 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 65 | 24 | 72 |

| 4 | 1-Chloro-4-cyanobenzene | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (3) | t-Amyl alcohol | 110 | 18 | 65 |

| 5 | 1-Iodo-3-methoxybenzene | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 10 | 91 |

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 150 | 15 | 92 |

| 2 | 4-Bromoacetophenone | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (5:1) | 140 | 20 | 88 |

| 3 | 3-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 120 | 30 | 85 |

| 4 | 2-Chlorotoluene | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (3) | 1,4-Dioxane | 160 | 45 | 75 |

| 5 | 4-Iodotoluene | Pd(PPh₃)₄ (4) | - | K₂CO₃ (2) | Ethanol/H₂O (3:1) | 130 | 10 | 95 |

Experimental Protocols

Protocol 1: General Procedure for Conventional Suzuki-Miyaura Coupling

This protocol describes a typical setup for the coupling of an aryl bromide with this compound under conventional heating.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, DMF)

-

Water (if using a biphasic system)

-

Schlenk flask or round-bottom flask with condenser

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst, ligand (if necessary), and base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (and water, if applicable) via syringe.

-

Reaction: Stir the mixture at the specified temperature (see Table 1) for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-arylthioanisole product.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid optimization and synthesis using a dedicated microwave reactor.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃; 2-3 equiv)

-

Solvent (e.g., DMF, Dioxane, Ethanol/Water mixture)

-

Microwave reaction vessel with a stir bar

Procedure:

-

Reaction Setup: In a microwave reaction vessel, combine the aryl halide (0.5 mmol), this compound (0.6-0.75 mmol), palladium catalyst, and base.

-

Solvent Addition: Add the appropriate solvent to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at the specified temperature and time (see Table 2).

-

Work-up and Purification: After the reaction is complete and the vessel has cooled to a safe temperature, follow the work-up and purification steps outlined in Protocol 1.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Synthetic pathway to dibenzothiophenes.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-(Methylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-(methylthio)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of biaryl compounds containing a methylthio group, which are valuable intermediates in the development of pharmaceuticals and functional materials.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The generally accepted mechanism involves a catalytic cycle centered around a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Applications in Organic Synthesis

This compound is a valuable reagent for introducing the 2-(methylthio)phenyl motif into a variety of organic molecules. This moiety is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The Suzuki-Miyaura coupling provides a direct and efficient method for the synthesis of unsymmetrical biaryls containing this functional group.

Data Presentation: Reaction Parameters and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with a methylthiophenylboronic acid. While the data is based on studies with 3-(methylthio)phenylboronic acid, the conditions are expected to be broadly applicable to the 2-isomer with minor optimization.

Table 1: Suzuki-Miyaura Coupling of Substituted Bromobenzenes with Methylthiophenylboronic Acid

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxy-2'-(methylthio)biphenyl | 95 |

| 2 | 4-Bromotoluene | 4-Methyl-2'-(methylthio)biphenyl | 92 |

| 3 | 4-Bromobenzonitrile | 4'-Cyano-2-(methylthio)biphenyl | 88 |

| 4 | 4-Bromoacetophenone | 4'-Acetyl-2-(methylthio)biphenyl | 90 |

| 5 | Methyl 4-bromobenzoate | Methyl 4'-(2-(methylthio)phenyl)benzoate | 85 |

| 6 | 1-Bromo-4-nitrobenzene | 4-Nitro-2'-(methylthio)biphenyl | 82 |

| 7 | 1-Bromo-3-methoxybenzene | 3-Methoxy-2'-(methylthio)biphenyl | 93 |

| 8 | 1-Bromo-3-fluorobenzene | 3-Fluoro-2'-(methylthio)biphenyl | 89 |

Reaction Conditions: Aryl bromide (1.0 mmol), 3-(methylthio)phenylboronic acid (1.2 mmol), [(t-Bu)2P(OH)]2PdCl2 (POPd) catalyst (2 mol%), K2CO3 (2.0 mmol), in isopropanol at 80 °C for 4-8 hours. Yields are for the isolated product.

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

-

Schlenk flask or reaction tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., 0.03-0.05 mmol), and base (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (5-10 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for 2-(Methylthio)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)phenylboronic acid (CAS No. 168618-42-6) is a versatile organoboron compound widely utilized as a building block in modern organic synthesis. Its unique structural features, particularly the presence of a methylthio group ortho to the boronic acid moiety, make it a valuable reagent in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Physicochemical Properties and Safety Information

This compound is a white to light yellow crystalline powder.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉BO₂S | [1] |

| Molecular Weight | 168.02 g/mol | [1] |

| Melting Point | 77-83 °C | [1] |

| Appearance | White to light yellow crystalline powder |

Safety Precautions: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the ortho-lithiation of thioanisole followed by quenching with a trialkyl borate.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

-

Starting Material: Thioanisole (1.0 equivalent) is dissolved in the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

-

Borylation: Triisopropyl borate (1.2 equivalents) is then added dropwise, again ensuring the temperature remains below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.[2]

-

Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the solution is acidic. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or silica gel column chromatography to afford this compound.

Applications in Cross-Coupling Reactions

This compound is a key participant in several palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. It also finds application in Chan-Lam and Buchwald-Hartwig amination reactions for the synthesis of carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds. This compound can be coupled with a variety of aryl and heteroaryl halides or triflates.[3]

Table 1: Exemplary Suzuki-Miyaura Reaction Conditions

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 100 | 16 | 75-85 |

| 2-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 8 | 80-90 |

-

Reagent Preparation: To a Schlenk flask are added this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Solvent Addition: The flask is evacuated and backfilled with nitrogen three times. A degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is then added.

-

Reaction: The reaction mixture is heated to 80 °C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Chan-Lam Amination

The Chan-Lam coupling provides a route to form carbon-nitrogen bonds, offering an alternative to Buchwald-Hartwig amination. This reaction typically employs a copper catalyst.[4]

Table 2: Exemplary Chan-Lam Amination Conditions

| N-Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Cu(OAc)₂ (10) | Pyridine | Dichloromethane | RT | 48 | 70-80 |

| Imidazole | CuI (10) | K₂CO₃ | Methanol | 60 | 24 | 65-75 |

| Benzamide | Cu(OTf)₂ (15) | DBU | Toluene | 110 | 18 | 60-70 |

-

Reaction Setup: A round-bottom flask is charged with this compound (1.5 mmol), aniline (1.0 mmol), copper(II) acetate (0.1 mmol), and a magnetic stir bar.

-

Solvent and Base Addition: Dichloromethane (10 mL) and pyridine (2.0 mmol) are added to the flask. The flask is left open to the air.

-

Reaction: The mixture is stirred at room temperature for 48 hours. Reaction progress can be monitored by TLC.

-

Work-up: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is redissolved in ethyl acetate and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination